molecular formula C17H14N2O3S B10896566 N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

Cat. No.: B10896566
M. Wt: 326.4 g/mol
InChI Key: IKDMFKLZUZXPCG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the amine group with an acetylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The sulfanyl and acetyl groups may enhance binding affinity or specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.

    Thioethers: Compounds with similar sulfanyl groups but different aromatic or acetamide moieties.

Uniqueness

N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is unique due to the combination of the benzoxazole core, sulfanyl group, and acetylphenyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C17H14N2O3S/c1-11(20)12-6-8-13(9-7-12)18-16(21)10-23-17-19-14-4-2-3-5-15(14)22-17/h2-9H,10H2,1H3,(H,18,21)

InChI Key

IKDMFKLZUZXPCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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